2-Methoxy-6-(tributylstannyl)pyridine 2-Methoxy-6-(tributylstannyl)pyridine
Brand Name: Vulcanchem
CAS No.: 164014-94-2
VCID: VC21309456
InChI: InChI=1S/C6H6NO.3C4H9.Sn/c1-8-6-4-2-3-5-7-6;3*1-3-4-2;/h2-4H,1H3;3*1,3-4H2,2H3;
SMILES: CCCC[Sn](CCCC)(CCCC)C1=CC=CC(=N1)OC
Molecular Formula: C18H33NOSn
Molecular Weight: 398.2 g/mol

2-Methoxy-6-(tributylstannyl)pyridine

CAS No.: 164014-94-2

Cat. No.: VC21309456

Molecular Formula: C18H33NOSn

Molecular Weight: 398.2 g/mol

* For research use only. Not for human or veterinary use.

2-Methoxy-6-(tributylstannyl)pyridine - 164014-94-2

Specification

CAS No. 164014-94-2
Molecular Formula C18H33NOSn
Molecular Weight 398.2 g/mol
IUPAC Name tributyl-(6-methoxypyridin-2-yl)stannane
Standard InChI InChI=1S/C6H6NO.3C4H9.Sn/c1-8-6-4-2-3-5-7-6;3*1-3-4-2;/h2-4H,1H3;3*1,3-4H2,2H3;
Standard InChI Key IEIMCQVOGICOFA-UHFFFAOYSA-N
SMILES CCCC[Sn](CCCC)(CCCC)C1=CC=CC(=N1)OC
Canonical SMILES CCCC[Sn](CCCC)(CCCC)C1=CC=CC(=N1)OC

Introduction

Chemical Identity and Properties

Chemical Identifiers

2-Methoxy-6-(tributylstannyl)pyridine is uniquely identified through various systematic nomenclature systems and database identifiers. These identifiers help researchers accurately reference this compound across different chemical databases and scientific literature.

Table 1: Primary Chemical Identifiers

Identifier TypeValue
CAS Registry Number164014-94-2
European Community (EC) Number810-728-8
DSSTox Substance IDDTXSID50441267
Wikidata IDQ82257973
InChIKeyIEIMCQVOGICOFA-UHFFFAOYSA-N

The CAS number serves as the primary international identifier for this compound in chemical databases and regulatory contexts, while the EC number is particularly important for European chemical regulations and safety documentation .

Molecular Structure and Properties

The molecular structure of 2-Methoxy-6-(tributylstannyl)pyridine features a pyridine ring with two functional groups: a methoxy (-OCH₃) at position 2 and a tributylstannyl group at position 6. This arrangement creates a distinctive chemical reactivity profile that is valuable in synthetic applications.

Table 2: Molecular Properties

PropertyValue
Molecular FormulaC₁₈H₃₃NOSn
Molecular Weight398.17 g/mol
AppearanceNot specified in available data
Physical StateNot specified in available data

The molecular formula C₁₈H₃₃NOSn indicates the presence of carbon, hydrogen, nitrogen, oxygen, and tin atoms in the compound. The presence of the tin atom, specifically in the tributylstannyl group, contributes significantly to the compound's synthetic utility .

Synonyms and Alternative Names

The compound is known by several synonyms in scientific literature and commercial catalogs, which can be useful for comprehensive literature searches and procurement.

Table 3: Alternative Names and Synonyms

Synonym
Tributyl-(6-methoxypyridin-2-yl)stannane
2-Methoxy-6-tributylstannanyl-pyridine
6-methoxy-2-tributylstannylpyridine
tri-n-butyl(6-methoxy-2-pyridyl)tin
2-methoxy-6-(tri-n-butylstannyl)pyridine
Methyl 6-(tributylstannyl)-2-pyridinyl Ether

These alternative names reflect different nomenclature approaches and naming conventions across various chemical databases and suppliers .

Synthesis and Applications

Applications in Organic Synthesis

2-Methoxy-6-(tributylstannyl)pyridine serves primarily as a valuable building block in organic synthesis, particularly in cross-coupling reactions. Its main applications include:

  • Stille Cross-Coupling Reactions: The compound participates effectively in palladium-catalyzed Stille couplings, where the tributylstannyl group is exchanged for various electrophilic partners, enabling the formation of functionalized pyridines.

  • Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutically active compounds containing the 2-methoxypyridine moiety.

  • Material Science Applications: The compound may be utilized in the synthesis of functional materials, particularly those requiring precisely positioned pyridine units.

The methoxy group at position 2 of the pyridine ring provides additional functionality that can be leveraged in subsequent transformations, making this compound particularly versatile in multistep syntheses.

Hazard TypeClassificationPercentage of Notifications
Acute Toxicity (Oral)Acute Tox. 3100%
Acute Toxicity (Dermal)Acute Tox. 3/Acute Tox. 450%/50%
Skin IrritationSkin Irrit. 2100%
Eye IrritationEye Irrit. 2100%
Acute Toxicity (Inhalation)Acute Tox. 350%
Specific Target Organ Toxicity (Single Exposure)STOT SE 350%
Specific Target Organ Toxicity (Repeated Exposure)STOT RE 150%
Aquatic Toxicity (Acute)Aquatic Acute 150%
Aquatic Toxicity (Chronic)Aquatic Chronic 150%

These classifications are based on notifications to the European Chemicals Agency (ECHA) C&L Inventory and indicate significant hazards associated with this compound .

Hazard Statements

The GHS hazard statements provide specific information about the nature of the hazards associated with 2-Methoxy-6-(tributylstannyl)pyridine.

Table 5: GHS Hazard Statements

Hazard CodeStatementNotification Percentage
H301+H311+H331Toxic if swallowed, in contact with skin or if inhaled50%
H301Toxic if swallowed100%
H311Toxic in contact with skin50%
H312Harmful in contact with skin50%
H315Causes skin irritation100%
H319Causes serious eye irritation100%
H331Toxic if inhaled50%
H335May cause respiratory irritation50%
H372Causes damage to organs through prolonged or repeated exposure50%
H400Very toxic to aquatic life50%
H410Very toxic to aquatic life with long lasting effects50%

These hazard statements highlight significant concerns regarding the compound's toxicity via multiple exposure routes and its potential environmental impact .

Precautionary Measures

Due to the hazards associated with 2-Methoxy-6-(tributylstannyl)pyridine, several precautionary measures must be implemented when handling this compound. The GHS precautionary statement codes include P260, P261, P262, P264, P264+P265, P270, P271, P273, P280, P301+P316, P302+P352, P304+P340, P305+P351+P338, P316, P317, P319, P321, P330, P332+P317, P337+P317, P361+P364, P362+P364, P391, P403+P233, P405, and P501 .

Key precautionary measures include:

  • Wearing appropriate personal protective equipment including gloves, eye protection, and respiratory protection

  • Avoiding inhalation of vapors or mists

  • Preventing skin and eye contact

  • Using only in well-ventilated areas or with adequate local exhaust ventilation

  • Storing in tightly closed containers in a secure, well-ventilated location

  • Preventing release to the environment, particularly aquatic ecosystems

These precautions are essential for minimizing exposure risks and preventing adverse health effects or environmental damage.

Comparison with Related Organostannyl Compounds

Structural Relatives

Several structurally related organostannyl pyridines exist, each with distinct properties and applications. Comparing these compounds provides insight into the structure-activity relationships within this class of reagents.

Table 6: Comparison of Related Organostannyl Pyridines

CompoundCAS NumberKey Structural DifferenceNotable Properties
2-Methoxy-6-(tributylstannyl)pyridine164014-94-2Methoxy at position 2, tributylstannyl at position 6Used in cross-coupling reactions
2-(Tributylstannyl)pyridine17997-47-6No methoxy group, tributylstannyl at position 2Used in various scientific research applications
2-Methoxy-3-(tributylstannyl)pyridine223418-74-4Methoxy at position 2, tributylstannyl at position 3Used in organic synthesis, particularly cross-coupling reactions
2-Methyl-6-(tributylstannyl)pyridine259807-95-9Methyl at position 2, tributylstannyl at position 6Similar applications to other organostannyl pyridines

The positional variations of both the methoxy/methyl groups and the tributylstannyl group significantly influence the reactivity patterns of these compounds in synthetic applications .

Reactivity Differences

The reactivity of 2-Methoxy-6-(tributylstannyl)pyridine is influenced by both the electron-donating methoxy group at position 2 and the tributylstannyl group at position 6. These structural features create a unique electronic environment that affects its behavior in various chemical transformations.

In comparison to 2-(Tributylstannyl)pyridine, the methoxy-substituted variant may exhibit:

  • Altered electronic properties due to the electron-donating effect of the methoxy group

  • Different regioselectivity in certain reactions due to electronic bias

  • Additional synthetic potential through possible transformations of the methoxy group

The positional isomer 2-Methoxy-3-(tributylstannyl)pyridine differs in the location of the tributylstannyl group, which significantly affects its cross-coupling reactivity profile and the orientation of products formed .

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